molecular formula C21H12N4O4 B11094952 2-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione

2-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11094952
M. Wt: 384.3 g/mol
InChI Key: ZVNMBWQHVNGUEM-UHFFFAOYSA-N
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Description

2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features both benzimidazole and isoindole moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step reactions. One common method involves the condensation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and isoindole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzimidazole or isoindole rings.

Scientific Research Applications

2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to the combination of benzimidazole and isoindole moieties in its structure

Properties

Molecular Formula

C21H12N4O4

Molecular Weight

384.3 g/mol

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C21H12N4O4/c26-20-15-10-9-14(25(28)29)11-16(15)21(27)24(20)13-7-5-12(6-8-13)19-22-17-3-1-2-4-18(17)23-19/h1-11H,(H,22,23)

InChI Key

ZVNMBWQHVNGUEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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